(E)-2-(2-chlorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
(E)-2-(2-chlorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The research on compounds structurally similar to (E)-2-(2-chlorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile often focuses on the synthesis of novel derivatives and their biological activities, particularly antimicrobial properties. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives, showcasing a methodological approach that could be pertinent to the synthesis of this compound, considering the structural similarities and chemical functionalities involved. These compounds were screened for antimicrobial activities, revealing that some possess good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Activity and Molecular Interaction Studies
Further investigations into compounds with structural similarities to this compound also extend to the study of their biological activity beyond antimicrobial effects. Patel, Agravat, & Shaikh (2011) synthesized new pyridine derivatives, demonstrating a comprehensive approach to understanding the molecular interactions and biological efficacy of such compounds. This research provides insights into how substituting different groups in the molecule's structure can affect its biological activity, potentially guiding future studies on this compound derivatives (Patel, Agravat, & Shaikh, 2011).
Advanced Imaging and Radioligand Applications
The development and application of radioligands for imaging purposes is another critical area of research relevant to compounds like this compound. Gao, Wang, & Zheng (2012) reported the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, showcasing potential applications in positron emission tomography (PET) imaging for neurological and psychiatric disorders. This research demonstrates the versatility of this compound-like compounds in developing new diagnostic tools and therapeutic agents (Gao, Wang, & Zheng, 2012).
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-21-9-5-3-7-18(21)23(30)28-12-14-29(15-13-28)24-20(16-26)27-22(32-24)11-10-17-6-2-4-8-19(17)25/h2-11H,12-15H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIUPBSZVXXACX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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